

## Application Notes & Protocols: Synthesis and Purification of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | P053      |           |
| Cat. No.:            | B15612952 | Get Quote |

#### Introduction

Osimertinib (formerly known as AZD9291, trade name Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which often develops in patients with non-small cell lung cancer (NSCLC) after treatment with earlier-generation EGFR TKIs.[1][2] Osimertinib's mechanism of action involves irreversible binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, which inhibits downstream signaling pathways like PI3K/AKT and MAPK, thereby impeding cell proliferation and survival.[2][3] Given its critical role in oncology, efficient and scalable synthesis and purification protocols are of high interest to the research and drug development community.

These application notes provide an overview of a common synthetic route and purification methods for Osimertinib, complete with detailed protocols and quantitative data.

# Data Presentation: Synthesis and Purification Metrics

The following tables summarize quantitative data from various reported synthetic and purification steps for Osimertinib and its intermediates.

Table 1: Summary of Yields for Key Synthetic Steps



| Step No. | Reaction                                      | Starting<br>Material                                                                                                        | Product                                                                                                                                                                          | Reagents<br>/Conditio<br>ns                           | Yield (%) | Referenc<br>e |
|----------|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|-----------|---------------|
| 1        | Nucleophili<br>c Aromatic<br>Substitutio<br>n | 3-(2-<br>chloro-4-<br>pyrimidinyl)<br>-1-methyl-<br>1H-indole<br>(1) & 4-<br>fluoro-2-<br>methoxy-5-<br>nitroaniline<br>(2) | N-(4-fluoro-<br>2-methoxy-<br>5-<br>nitrophenyl<br>)-4-(1-<br>methyl-1H-<br>indol-3-<br>yl)-2-<br>pyrimidina<br>mine (3)                                                         | Methanesu<br>Ifonic acid,<br>1,4-<br>dioxane,<br>80°C | 89.7      | [4]           |
| 2        | Nucleophili<br>c Aromatic<br>Substitutio<br>n | Compound<br>3 & N,N,N'-<br>trimethyl-<br>1,2-<br>ethanedia<br>mine                                                          | N1-(2-<br>(dimethyla<br>mino)ethyl)<br>-5-<br>methoxy-<br>N1-methyl-<br>N4-(4-(1-<br>methyl-1H-<br>indol-3-<br>yl)pyrimidin<br>-2-yl)-2-<br>nitrobenze<br>ne-1,4-<br>diamine (4) | DIPEA,<br>DMAc,<br>80°C                               | 97.4      | [4]           |
| 3        | Nitro<br>Group<br>Reduction                   | Compound<br>4 (as<br>mesylate<br>salt)                                                                                      | N1-(2-<br>(dimethyla<br>mino)ethyl)<br>-5-<br>methoxy-<br>N1-methyl-<br>N4-(4-(1-<br>methyl-1H-<br>indol-3-                                                                      | 10% Pd/C,<br>H <sub>2</sub> , EtOH,<br>45°C           | -         | [4]           |



|         |                             |               | yl)pyrimidin<br>-2-<br>yl)benzene<br>-1,2,4-<br>triamine (5)                                                                                          |                                                      |      |        |
|---------|-----------------------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|------|--------|
| 4       | Amidation                   | Compound<br>5 | 3-chloro-N- (2-((2- (dimethyla mino)ethyl) methylamin o)-4- methoxy-5- ((4-(1- methyl-1H- indol-3- yl)pyrimidin -2- yl)amino)p henyl)prop anamide (6) | 3-<br>chloropropi<br>onyl<br>chloride                | 97.6 | [4]    |
| 5       | Cyclization/<br>Elimination | Compound<br>6 | Osimertinib                                                                                                                                           | Et₃N,<br>Acetonitrile<br>, Reflux                    | 85.8 | [4]    |
| 6       | Salt<br>Formation           | Osimertinib   | Osimertinib<br>Mesylate                                                                                                                               | Methanesu<br>Ifonic acid,<br>Acetone/W<br>ater, 50°C | 96.0 | [4]    |
| Overall | Convergen<br>t Synthesis    | Various       | Osimertinib                                                                                                                                           | 6 steps                                              | 40.4 | [5][6] |

Table 2: Purity and Analytical Data



| Substance               | Analytical<br>Method | Purity (%) | Key<br>Parameters                                                                                   | Reference |
|-------------------------|----------------------|------------|-----------------------------------------------------------------------------------------------------|-----------|
| Osimertinib             | HPLC                 | 99.1       | -                                                                                                   | [5][6]    |
| Osimertinib<br>Mesylate | HPLC                 | 99.84      | Mobile Phase: 0.1% Triethylamine & Methanol (50:50 v/v), Detection: 211 nm                          | [7]       |
| Osimertinib             | RP-HPLC              | >99        | Mobile Phase: Methanol:Perchl orate buffer (20:80 v/v), Detection: 270 nm, Retention Time: 3.28 min | [8]       |
| Osimertinib             | UPLC-TOF-MS          | -          | Mobile Phase: 0.1% Ammonia & Acetonitrile (gradient)                                                | [9]       |

## **Experimental Protocols**

# Protocol 1: Synthesis of Osimertinib via a Multi-step Route

This protocol is based on a commonly cited synthetic pathway.[4]

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Compound 3)

- To a suitable reactor, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and 1,4-dioxane (17 volumes).
- Add methanesulfonic acid (1.2 eq) to the mixture.



- Heat the reaction mixture to 80°C and stir for 5 hours.
- Cool the mixture and add diisopropylethylamine (DIPEA) (2.2 eq).
- Filter the resulting solid, wash with an appropriate solvent, and dry under vacuum to yield Compound 3.

Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Compound 4)

- Charge a reactor with Compound 3 (1.0 eq), N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq),
   DIPEA (1.3 eq), and N,N-dimethylacetamide (DMAc) (7 volumes).
- Heat the mixture to 80°C and stir for 5 hours.
- Upon reaction completion, add an aqueous NaOH solution to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain Compound 4.

Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Compound 5)

- In a hydrogenation vessel, suspend Compound 4 (as its mesylate salt) (1.0 eq) and 10%
   Palladium on Carbon (Pd/C) in Ethanol (7 volumes).
- Pressurize the vessel with hydrogen gas (H<sub>2</sub>) and heat to 45°C.
- Maintain stirring for approximately 13 hours until the reduction is complete (monitored by TLC or HPLC).
- Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with an Ethanol/Water mixture. The filtrate contains Compound 5 and is typically used directly in the next step.

Step 4 & 5: Synthesis of Osimertinib via Amidation and Cyclization

• To the solution of Compound 5 from the previous step, add 3-chloropropionyl chloride to form the amide intermediate (Compound 6).



- After formation of the intermediate, add triethylamine (Et₃N) (3.0 eq) and heat the mixture to reflux in acetonitrile.
- Monitor the reaction for completion.
- Cool the reaction mixture to 20-30°C and add water to precipitate the product.
- Filter the solids and dry under vacuum to obtain crude Osimertinib base.

# Protocol 2: Purification of Osimertinib by Mesylate Salt Formation and Recrystallization

This protocol provides a method to obtain high-purity Osimertinib Mesylate.[10]

- Dissolve crude Osimertinib base (1.0 eq) in acetone (10 volumes) in a clean reactor.
- Heat the mixture to 50-55°C to ensure complete dissolution.
- Optionally, add activated carbon (charcoal) and stir for 15-20 minutes to decolorize the solution.
- Filter the hot solution through a bed of hyflo or celite to remove the carbon and any particulate matter. Wash the filter bed with hot acetone.
- To the clear filtrate, add demineralized water (approx. 0.3 volumes).
- Maintain the temperature at 50-55°C and slowly add methanesulfonic acid (1.0 eq) over 10 minutes.
- Stir the resulting slurry at 50-55°C for 3-3.5 hours to allow for crystallization.
- Cool the mixture to 25-30°C over 1.5-2 hours.
- Filter the crystalline product and wash the cake with fresh acetone.
- Dry the product under vacuum at 80°C for 8-10 hours to yield high-purity Osimertinib
   Mesylate. An HPLC purity of >99.8% can be achieved with this method.[10]



## Visualizations: Diagrams and Workflows Synthesis Workflow









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2022132046A1 Improved process for preparing osimertinib or a salt thereof Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. jchr.org [jchr.org]
- 9. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021111462A1 An improved process for the preparation of osimertinib mesylate Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis and Purification of Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612952#p053-synthesis-and-purification-methods]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com